molecular formula C24H25FN2O3 B2464826 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one CAS No. 898456-84-3

2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one

Cat. No. B2464826
CAS RN: 898456-84-3
M. Wt: 408.473
InChI Key: HJQQQJOQCFOLEM-UHFFFAOYSA-N
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Description

2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one is a useful research compound. Its molecular formula is C24H25FN2O3 and its molecular weight is 408.473. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Interactions

1. Crystal Structure and Molecular Interactions Research highlights the structural intricacies of compounds structurally related to 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one. For instance, Ullah and Altaf (2014) elucidated the crystal structures of related compounds, revealing extensive hydrogen bonding and short contacts that form one-dimensional networks in the crystal packing (Ullah & Altaf, 2014). Similarly, Zhong et al. (2018) studied cinnamide derivatives, observing layered structures through intermolecular interactions and effective activities against neurotoxicity (Zhong et al., 2018).

2. Bioactive Potential Anticonvulsant and Antimicrobial Activities Research has explored the anticonvulsant and antimicrobial properties of derivatives of 4H-pyran-4-one. Aytemir et al. (2004) synthesized and assessed 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives for their anticonvulsant activity, showing significant results in vivo (Aytemir et al., 2004). Additionally, Aytemir et al. (2010) further confirmed the potential of such derivatives in exhibiting potent anticonvulsant activities (Aytemir et al., 2010).

3. Therapeutic Potential and Bioactivity Anticancer and Enzyme Inhibition Gul et al. (2019) synthesized new Mannich bases with substituted piperazines, revealing significant cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects, suggesting their potential for further therapeutic exploration (Gul et al., 2019).

properties

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3/c1-18-5-4-6-19(13-18)16-30-24-17-29-20(14-23(24)28)15-26-9-11-27(12-10-26)22-8-3-2-7-21(22)25/h2-8,13-14,17H,9-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQQQJOQCFOLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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